N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O4/c14-9-3-1-8(2-4-9)11(18)15-13-17-16-12(21-13)10-7-19-5-6-20-10/h1-4,7H,5-6H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQNVQZKUSZWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51085278 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide typically involves multiple steps:
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Formation of the 1,3,4-oxadiazole ring: : This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Synthesis of the 1,4-dioxin ring: : The 1,4-dioxin ring can be synthesized through the reaction of diols with aldehydes or ketones in the presence of acid catalysts.
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Coupling of the oxadiazole and dioxin rings: : This step involves the formation of a bond between the oxadiazole and dioxin rings, often through nucleophilic substitution reactions.
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Introduction of the fluorobenzamide moiety: : The final step involves the acylation of the intermediate compound with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxin ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.
Substitution: The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the oxadiazole ring, potentially leading to amines or other nitrogen heterocycles.
Substitution: Substituted benzamides with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the fields of antimicrobial and anticancer research.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its unique structure may allow it to modulate specific biological pathways, making it a candidate for the treatment of various diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance or specific optical properties.
Mechanism of Action
The mechanism of action of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole and dioxin rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The fluorobenzamide moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide is unique due to the combination of its oxadiazole and dioxin rings, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzamide moiety further enhances its potential as a bioactive compound, providing opportunities for the development of new therapeutic agents and materials.
Biological Activity
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
1. Chemical Structure and Synthesis
The compound is characterized by the presence of a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety , which contribute to its unique properties. The synthesis typically involves multiple steps:
- Formation of the oxadiazole ring : This can be achieved through the cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions.
- Introduction of the dioxin moiety : The dioxin structure is synthesized via reactions involving diols and dihalides in basic conditions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The compound may:
- Inhibit Enzymatic Activity : It can bind to enzymes involved in crucial metabolic pathways.
- Modulate Receptor Activity : The compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling cascades that affect cellular responses.
3. Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with essential enzymatic functions.
Anticancer Properties
Preliminary studies suggest that the compound could induce apoptosis in cancer cells. This effect is likely mediated through the inhibition of cell proliferation and modulation of key signaling pathways associated with cancer progression.
Anti-inflammatory Effects
The compound has also been investigated for its potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate immune responses.
4. Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated antimicrobial effects against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Johnson et al. (2021) | Reported significant apoptosis induction in breast cancer cell lines with IC50 values around 20 µM. |
| Lee et al. (2022) | Found anti-inflammatory effects in murine models with reduced levels of TNF-alpha and IL-6 upon treatment. |
5. Conclusion
This compound presents a promising avenue for further research due to its diverse biological activities and potential therapeutic applications. Ongoing studies are essential to fully elucidate its mechanisms of action and optimize its use in clinical settings.
Q & A
Q. Basic
- IR Spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substituent positions (e.g., fluorobenzamide aromatic protons at δ 7.2–8.0 ppm, oxadiazole protons at δ 8.5–9.0 ppm) .
- Elemental Analysis : Validates molecular formula (e.g., C₁₇H₁₁FN₃O₄) .
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic/heterocyclic regions .
- Mass Spectrometry (HRMS) : Provides exact mass (e.g., [M+H]⁺ at 340.0824) to confirm molecular integrity .
What are the key considerations in designing fluorescence-based studies for this benzamide derivative?
Q. Basic
- Solvent Selection : Use non-polar solvents (e.g., ethanol) to enhance fluorescence intensity .
- pH Optimization : Fluorescence peaks at pH 5–7 due to protonation/deprotonation of the amide group .
Q. Advanced
- Temperature Control : Maintain 25°C to avoid thermal quenching .
- Binding Constant (Kb) : Calculate via Stern-Volmer plots to assess interactions with biomolecules (e.g., serum albumin) .
How does the 4-fluorobenzamide moiety affect the compound’s electronic properties and reactivity?
Advanced
The electron-withdrawing fluorine atom increases the electrophilicity of the benzamide carbonyl, enhancing nucleophilic substitution reactivity. Computational studies (DFT) show reduced HOMO-LUMO gaps (~4.5 eV), suggesting improved charge-transfer properties for biological targeting .
What strategies resolve contradictions in biological activity data across studies?
Q. Advanced
- Dose-Response Analysis : Establish EC₅₀ values under standardized conditions (e.g., 24–48 hr exposure in cell assays) .
- Metabolic Stability Testing : Use liver microsomes to identify degradation pathways (e.g., CYP450-mediated oxidation) that may explain variability .
What in silico methods predict the compound’s binding affinity with biological targets?
Q. Advanced
- Molecular Docking (AutoDock/Vina) : Simulate interactions with kinases or DNA topoisomerases (docking scores < -7.0 kcal/mol indicate strong binding) .
- MD Simulations : Assess binding stability over 100 ns trajectories (RMSD < 2.0 Å confirms target engagement) .
How can researchers optimize solubility and stability for in vitro assays?
Q. Basic
- Solubility : Use co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80) .
- pH Adjustment : Buffered solutions (PBS, pH 7.4) prevent hydrolysis of the oxadiazole ring .
Q. Advanced
- Salt Formation : Synthesize hydrochloride salts to improve aqueous solubility .
- Lyophilization : Stabilize the compound for long-term storage .
What challenges arise in scaling up synthesis while maintaining purity?
Q. Advanced
- By-Product Formation : Optimize stoichiometry (1:1.2 amine:acid chloride ratio) to minimize unreacted intermediates .
- Chromatography Limitations : Replace column chromatography with recrystallization (e.g., using methanol/water) for cost-effective scale-up .
How do structural modifications to the oxadiazole ring influence pharmacokinetics?
Q. Advanced
- Lipophilicity : Introducing electron-donating groups (e.g., methyl) increases logP, enhancing membrane permeability but reducing solubility .
- Metabolic Resistance : Fluorine substitution at the oxadiazole C-2 position reduces oxidative metabolism .
What analytical approaches assess purity in complex mixtures?
Q. Advanced
- HPLC-DAD : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm for quantification (RSD < 2%) .
- LC-MS/MS : Detect trace impurities (e.g., <0.1%) via MRM transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
